molecular formula C11H13NO2 B14813545 5-Cyclopropoxy-3-ethylpicolinaldehyde

5-Cyclopropoxy-3-ethylpicolinaldehyde

Cat. No.: B14813545
M. Wt: 191.23 g/mol
InChI Key: PXVPYMAVNHBFLV-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-ethylpicolinaldehyde is a substituted picolinaldehyde derivative featuring a cyclopropoxy group at the 5-position and an ethyl group at the 3-position of the pyridine ring.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-cyclopropyloxy-3-ethylpyridine-2-carbaldehyde

InChI

InChI=1S/C11H13NO2/c1-2-8-5-10(14-9-3-4-9)6-12-11(8)7-13/h5-7,9H,2-4H2,1H3

InChI Key

PXVPYMAVNHBFLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)OC2CC2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Cyclopropoxy-3-ethylpicolinaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-ethylpyridine with cyclopropyl bromide in the presence of a base, followed by oxidation to form the aldehyde group. The reaction conditions typically include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-ethylpicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-ethylpicolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally distinct compounds (e.g., thiophene and pyrrolidine derivatives), but key comparisons can be inferred based on functional groups and reaction pathways:

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Functional Groups Synthetic Pathway Highlights Reference
5-Cyclopropoxy-3-ethylpicolinaldehyde Pyridine Aldehyde, cyclopropoxy, ethyl Not described in evidence N/A
Compound 7a () Thiophene-pyrazole Cyano, amino, hydroxy, ketone Condensation with malononitrile/sulfur
Compound 7b () Thiophene-pyrazole Ester, amino, hydroxy, ketone Condensation with ethyl cyanoacetate
1-Methyl-5-oxopyrrolidine-3-carboxylic acid () Pyrrolidone Carboxylic acid, ketone, methyl Not described

Key Observations:

Reactivity Differences: While this compound contains an aldehyde group (prone to nucleophilic additions), compounds 7a and 7b () exhibit ketones and cyano/ester groups, which are more electrophilic. This suggests divergent reactivity in cross-coupling or cyclization reactions . The cyclopropoxy group in the target compound may confer steric hindrance or strain-driven reactivity absent in the thiophene or pyrrolidine analogs.

Functional Group Utility :

  • The carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid () enables salt formation or conjugation, whereas the aldehyde in this compound could serve as a site for Schiff base formation or redox reactions .

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